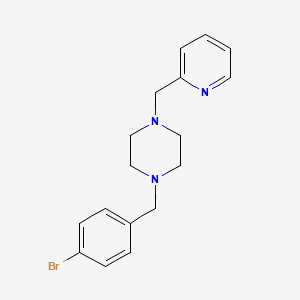

1-(4-bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine

Description

1-(4-Bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine is a piperazine derivative featuring a bromobenzyl group at the 1-position and a pyridin-2-ylmethyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are known for their ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions .

The synthesis of this compound involves nucleophilic substitution or coupling reactions, as seen in derivatives like 6q and 6h, which incorporate nitroaryl-thiadiazolyl or nitrothiophene-thiadiazolyl groups at the 4-position (). Spectral characterization (IR, $^1$H-NMR) confirms the presence of the bromobenzyl and pyridinylmethyl moieties, with melting points ranging from 192–208°C, indicating moderate thermal stability .

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3/c18-16-6-4-15(5-7-16)13-20-9-11-21(12-10-20)14-17-3-1-2-8-19-17/h1-8H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIYIAMDUUCBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975199 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-16-8 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 4-(pyridin-2-ylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the pyridinylmethyl group can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Derivatives with different substituents on the benzyl group.

Oxidation Reactions: Compounds with hydroxyl or carbonyl groups.

Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

1-(4-bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives are often tailored by modifying substituents to optimize bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Key Piperazine Derivatives and Their Properties

Key Structural and Functional Differences

Bromobenzyl vs. In contrast, 4-chlorobenzhydryl derivatives () exhibit pronounced cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7), likely due to the chlorobenzhydryl group’s ability to disrupt microtubule dynamics or DNA interactions .

Pyridin-2-ylmethyl vs. Furylmethyl Substituents :

- The pyridin-2-ylmethyl group in the target compound introduces a basic nitrogen atom, enabling hydrogen bonding and cation-π interactions. This contrasts with the furylmethyl group in , which lacks basicity but offers aromaticity for π-π stacking. Such differences may influence solubility and target selectivity .

Nitroaryl-Thiadiazolyl vs. Comparatively, benzoyl-substituted piperazines () show cytotoxicity via apoptosis induction, suggesting substituent-dependent mechanisms .

Physicochemical Properties

- Solubility : The pyridinylmethyl group enhances water solubility compared to purely aromatic substituents (e.g., benzyl), as seen in fluorophore systems where piperazine acts as an electron-donating group ().

- Thermal Stability : Melting points of nitroaryl-thiadiazolyl derivatives (192–208°C) are higher than those of furylmethyl analogs, likely due to stronger intermolecular interactions .

Biological Activity

1-(4-bromobenzyl)-4-(pyridin-2-ylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biological targets, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The presence of the bromobenzyl and pyridin-2-ylmethyl substituents influences its pharmacological properties.

This compound interacts with various biological targets, primarily through receptor binding. It is hypothesized to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The bromine atom may enhance binding affinity, affecting the compound's bioactivity and selectivity for specific receptors.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi. Its effectiveness as an inhibitor of enzymes involved in microbial metabolism has been noted, suggesting potential applications in treating infections .

Neuropharmacological Effects

Research has shown that derivatives of piperazine can influence neurotransmitter pathways. This compound has been investigated for its potential as an antidepressant and anxiolytic agent, with preliminary data indicating modulation of serotonin receptors .

Case Studies

- Antidepressant Activity : In a study examining the effects on animal models, compounds similar to this compound demonstrated significant reductions in depressive behaviors, suggesting a possible mechanism involving serotonin receptor modulation .

- Antimicrobial Efficacy : A screening of piperazine derivatives revealed that this compound showed promising results against Leishmania donovani, indicating its potential as an antileishmanial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorobenzyl)-4-(pyridin-2-ylmethyl)piperazine | Chlorine instead of bromine | Different receptor affinity |

| 1-(4-methylbenzyl)-4-(pyridin-2-ylmethyl)piperazine | Methyl group instead of bromine | Altered lipophilicity |

| 1-bis(4-fluorophenyl)methyl piperazine | Dual fluorinated phenyl groups | Enhanced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.